![molecular formula C25H20N6O2 B1227601 6-Amino-5,7,7-tricyano-8-pyridin-4-yl-1,3,8,8a-tetrahydroisoquinoline-2-carboxylic acid (phenylmethyl) ester](/img/structure/B1227601.png)
6-Amino-5,7,7-tricyano-8-pyridin-4-yl-1,3,8,8a-tetrahydroisoquinoline-2-carboxylic acid (phenylmethyl) ester
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Overview
Description
6-amino-5,7,7-tricyano-8-pyridin-4-yl-1,3,8,8a-tetrahydroisoquinoline-2-carboxylic acid (phenylmethyl) ester is a carboxylic ester. It derives from a benzyl alcohol.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Gaertzen and Buchwald (2002) described the palladium-catalyzed intramolecular α-arylation of α-amino acid esters, leading to the synthesis of isoindolines and tetrahydroisoquinoline carboxylic acid esters. This method also allows for the efficient preparation of fused tricyclic systems from cyclic amino acid esters, demonstrating a versatile approach to complex heterocyclic structures Gaertzen & Buchwald, 2002.
Medicinal Chemistry and Drug Design
- In medicinal chemistry, the structural motifs related to tetrahydroisoquinoline carboxylic acid esters have been explored for their potential biological activities. For example, Ivashchenko et al. (2014) synthesized new substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and investigated their cytotoxicities and antiviral activities against various viruses, although the specific compound of interest was not found to be active in these tests Ivashchenko et al., 2014.
Pharmacological Studies
- Another study by Girgis, Kalmouch, and Ellithey (2006) focused on the synthesis of N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid esters and evaluated their vasodilation activity in vitro. This research highlights the potential of structurally similar compounds in the development of new vasodilatory agents Girgis, Kalmouch, & Ellithey, 2006.
properties
Product Name |
6-Amino-5,7,7-tricyano-8-pyridin-4-yl-1,3,8,8a-tetrahydroisoquinoline-2-carboxylic acid (phenylmethyl) ester |
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Molecular Formula |
C25H20N6O2 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
benzyl 6-amino-5,7,7-tricyano-8-pyridin-4-yl-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C25H20N6O2/c26-12-20-19-8-11-31(24(32)33-14-17-4-2-1-3-5-17)13-21(19)22(18-6-9-30-10-7-18)25(15-27,16-28)23(20)29/h1-10,21-22H,11,13-14,29H2 |
InChI Key |
FRBMZJZAGOSBMK-UHFFFAOYSA-N |
SMILES |
C1C=C2C(CN1C(=O)OCC3=CC=CC=C3)C(C(C(=C2C#N)N)(C#N)C#N)C4=CC=NC=C4 |
Canonical SMILES |
C1C=C2C(CN1C(=O)OCC3=CC=CC=C3)C(C(C(=C2C#N)N)(C#N)C#N)C4=CC=NC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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